3-Chloropyridine-2-carbonyl chloride

Descripción

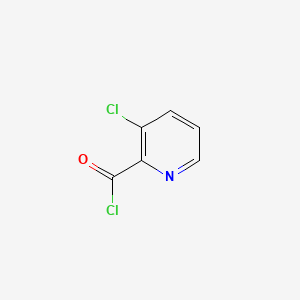

Structure

2D Structure

Propiedades

IUPAC Name |

3-chloropyridine-2-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2NO/c7-4-2-1-3-9-5(4)6(8)10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAFLZRNJFHWOQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C(=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60664647 | |

| Record name | 3-Chloropyridine-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60664647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128073-02-9 | |

| Record name | 3-Chloro-2-pyridinecarbonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=128073-02-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloropyridine-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60664647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Chloropyridine 2 Carbonyl Chloride

Historical Context and Development of Pyridine-2-carbonyl Chloride Synthetic Routes

The synthesis of pyridine (B92270) derivatives has been a significant focus in organic chemistry due to their prevalence in natural products and pharmaceuticals. orgsyn.org Historically, methods for preparing substituted pyridines often involved condensation reactions of ketones or other carbonyl compounds with amines. orgsyn.org A versatile and common method is the direct condensation of ammonia (B1221849) or an ammonium (B1175870) salt with a 1,5-diketone or through the Hantzsch dihydropyridine (B1217469) synthesis. beilstein-journals.org

The development of routes to pyridine-2-carbonyl chlorides is intrinsically linked to the broader chemistry of converting carboxylic acids into their more reactive acid chloride derivatives. masterorganicchemistry.comrsc.org Acid chlorides are valuable synthetic intermediates because they readily undergo nucleophilic acyl substitution, allowing for the creation of esters, amides, and other carbonyl compounds. masterorganicchemistry.comchemistrysteps.com The use of chlorinating agents like thionyl chloride (SOCl₂) and oxalyl chloride to achieve this transformation became a standard and fundamental process in organic synthesis. rsc.org Early methods often involved heating the carboxylic acid with excess thionyl chloride. rsc.org Over time, refinements focused on milder conditions, improved yields, and the use of catalysts to accelerate the reaction and enhance selectivity. rsc.orgresearchgate.net

Precursor Compounds and Starting Materials in 3-Chloropyridine-2-carbonyl chloride Synthesis

The principal and most direct precursor for the synthesis of this compound is 3-Chloropyridine-2-carboxylic acid. chemimpex.comsigmaaldrich.com This precursor is a white to off-white solid compound that serves as a key building block in the development of pharmaceuticals, particularly for neurological and inflammatory disorders, as well as in the formulation of agrochemicals like herbicides and fungicides. chemimpex.comfishersci.com

Derivatization of 3-Chloropyridine-2-carboxylic Acid

The most common and established method for preparing this compound is through the direct chlorination of 3-Chloropyridine-2-carboxylic acid. chemimpex.com This process converts the relatively unreactive carboxylic acid hydroxyl group into a highly reactive acid chloride.

The conversion of carboxylic acids to acid chlorides is typically achieved using specific chlorinating agents. rsc.org The two most prominent reagents for this transformation are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂). commonorganicchemistry.com

Thionyl Chloride (SOCl₂) : This is a widely used and cost-effective reagent for preparing acid chlorides. rsc.org The reaction typically involves heating the carboxylic acid, in this case, 3-Chloropyridine-2-carboxylic acid, in neat thionyl chloride or with a solvent. rsc.orgcommonorganicchemistry.com For instance, a common procedure involves heating a mixture of the carboxylic acid and thionyl chloride at reflux for several hours. prepchem.comchemicalbook.com The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies the purification of the final product. masterorganicchemistry.comlibretexts.org

Oxalyl Chloride ((COCl)₂) : Considered a milder and more selective reagent than thionyl chloride, oxalyl chloride is often preferred for smaller-scale syntheses or with sensitive substrates. researchgate.net The reaction is typically carried out at room temperature in a solvent like dichloromethane (B109758) (DCM). commonorganicchemistry.com Its volatile byproducts also facilitate an easier workup. researchgate.net

Table 1: Comparison of Common Chlorinating Reagents

| Reagent | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|

| **Thionyl Chloride (SOCl₂) ** | Reflux in neat reagent or with solvent | Inexpensive; Volatile byproducts (SO₂, HCl) masterorganicchemistry.comrsc.org | Harsher conditions (heat); Can be less selective researchgate.net |

To increase the rate and efficiency of the chlorination reaction, catalytic amounts of certain compounds are often added.

When using oxalyl chloride , a catalytic amount of N,N-dimethylformamide (DMF) is commonly employed. commonorganicchemistry.com The oxalyl chloride reacts with DMF to form an Vilsmeier-type intermediate (an imidoyl chloride derivative), which is the active chlorinating agent in the catalytic cycle. researchgate.net

For reactions involving thionyl chloride , pyridine is sometimes added to accelerate the reaction. rsc.org Pyridine can also act as a base to neutralize the HCl generated during the reaction. masterorganicchemistry.com

Optimizing the synthesis of this compound focuses on maximizing the yield and purity of the product while minimizing reaction time and side products. Key parameters for optimization include:

Choice of Reagent : Selecting between thionyl chloride and oxalyl chloride depends on the scale of the reaction and the sensitivity of the starting material. Oxalyl chloride with catalytic DMF often provides higher purity and yield under milder conditions. researchgate.net

Temperature Control : Reactions with thionyl chloride typically require heating to reflux (around 80°C) to proceed to completion. chemicalbook.com In contrast, oxalyl chloride reactions are often run at room temperature or cooler, which can prevent the degradation of sensitive functional groups. commonorganicchemistry.com

Solvent : While thionyl chloride can be used neat, inert solvents such as dichloromethane (DCM) or toluene (B28343) may be used, particularly with oxalyl chloride, to ensure proper mixing and temperature control. researchgate.net

Workup Procedure : After the reaction is complete, the excess chlorinating reagent is removed. Since both thionyl chloride and oxalyl chloride and their byproducts are volatile, they can typically be removed under vacuum, simplifying purification. prepchem.comchemicalbook.com

A representative procedure involves heating 2-chloropyridine-3-carboxylic acid with excess thionyl chloride at reflux for 3 hours, followed by concentration to dryness to yield the acid chloride. prepchem.com

Alternative Synthetic Pathways to the 3-Chloropyridine-2-carbonyl Moiety

While derivatization of the carboxylic acid is the most direct route, other pathways can be envisioned or have been demonstrated for related structures. One significant alternative approach involves the directed ortho-metallation of a simpler precursor. For example, the halogen atom in 2-chloropyridine (B119429) can direct metallation (using a strong base like lithium diisopropylamide) to the C-3 position. rsc.org This creates a nucleophilic center at the desired carbon, which can then react with an appropriate electrophile (like DMF or carbon dioxide) to introduce a carbonyl or carboxyl group, which can then be converted to the acid chloride. rsc.org This method offers a way to build the required functionality directly onto the pyridine ring, potentially from more accessible starting materials. rsc.org

Direct Functionalization Strategies on Pyridine Scaffolds

The most straightforward conceptual approach to synthesizing this compound is by introducing the carbonyl chloride function, or a precursor, directly onto the C2 position of a 3-chloropyridine (B48278) scaffold. The electron-deficient nature of the pyridine ring makes direct electrophilic substitution difficult, necessitating alternative activation strategies.

One common strategy involves the initial oxidation of the pyridine nitrogen to form a pyridine N-oxide. This modification alters the electronic properties of the ring, making the C2 and C6 positions more susceptible to functionalization. rsc.orgrsc.org For instance, 3-chloropyridine can be oxidized to 3-chloropyridine N-oxide, which can then undergo regioselective C-H functionalization. While direct carbonylation can be challenging, a two-step approach involving the introduction of a group that can be later converted to a carbonyl chloride, such as a cyano group, is feasible. rsc.org The resulting 2-cyano-3-chloropyridine can then be hydrolyzed to 3-chloropyridine-2-carboxylic acid, which is subsequently converted to the target acid chloride using a chlorinating agent like thionyl chloride or oxalyl chloride. sigmaaldrich.com

Another powerful technique is directed ortho-metalation. This involves deprotonation at the C2 position, which is adjacent to the ring nitrogen, using a strong base like n-butyllithium (n-BuLi). The resulting 2-lithio-3-chloropyridine intermediate can then be trapped with a suitable electrophile. A recent study demonstrated the regioselective lithiation of 3-chloro-2-ethoxypyridine (B70323) at low temperatures, followed by reaction with various electrophiles. nih.gov By analogy, direct lithiation of 3-chloropyridine and subsequent reaction with carbon dioxide (CO2) would yield 3-chloropyridine-2-carboxylic acid. nih.gov This acid is a direct precursor to the desired carbonyl chloride. sigmaaldrich.comsynquestlabs.com

More advanced methods include direct C-H activation catalyzed by transition metals. Rhodium(III)-catalyzed coupling of α,β-unsaturated oximes with alkenes can produce highly substituted pyridines, suggesting a pathway for building complexity on the pyridine ring. researchgate.net Furthermore, electrochemical approaches for the direct carboxylation of pyridines with CO2 have emerged, where the regioselectivity (e.g., C4 vs. C5) can be controlled by the choice of the electrolysis setup (undivided vs. divided cell). nih.gov Adapting such a system for C2 carboxylation of a 3-substituted pyridine would represent a highly innovative and direct functionalization strategy. nih.gov

| Strategy | Precursor | Key Reagents | Intermediate | Reference |

| N-Oxide Functionalization | 3-Chloropyridine | 1. H₂O₂/AcOH 2. Cyanating agent 3. H₃O⁺ 4. SOCl₂ | 3-Chloropyridine N-oxide | rsc.orgrsc.org |

| Directed Metalation | 3-Chloropyridine | 1. n-BuLi 2. CO₂ 3. SOCl₂ | 2-Lithio-3-chloropyridine | nih.gov |

| Electrochemical Carboxylation | 3-Chloropyridine | CO₂, Electrochemical Cell | Pyridine radical anion | nih.gov |

This table is illustrative of potential pathways based on documented reactions for similar pyridine derivatives.

Ring-Forming Reactions Incorporating the Chloropyridine Core

Instead of modifying an existing pyridine, an alternative paradigm is to construct the 3-chloropyridine-2-carbonyl moiety from acyclic (non-ring) precursors. These methods, often involving condensation or cycloaddition reactions, offer the advantage of building the desired substitution pattern directly into the ring structure. baranlab.org

A general and modular approach involves a cascade reaction sequence. For example, a copper-catalyzed cross-coupling of specific alkenylboronic acids with α,β-unsaturated ketoxime O-pentafluorobenzoates can lead to a 3-azatriene intermediate. This intermediate subsequently undergoes electrocyclization and oxidation to form a highly substituted pyridine. nih.govorganic-chemistry.org By carefully selecting the acyclic starting materials with the appropriate chlorine and carbonyl precursor functionalities, this method could be tailored to produce this compound.

The Hantzsch pyridine synthesis, a classic condensation reaction, typically combines an aldehyde, ammonia, and two equivalents of a β-ketoester to form a dihydropyridine, which is then oxidized to the pyridine. chempedia.info While traditionally used for symmetrical pyridines, modifications allow for the synthesis of asymmetrically substituted products. baranlab.org One could envision a strategy where precursors are chosen to install a chlorine atom at the 3-position and an ester group (a precursor to the carbonyl chloride) at the 2-position.

Another powerful strategy is the inverse-electron-demand Diels-Alder reaction. In this approach, an electron-poor diene, such as a substituted 1,2,4-triazine, reacts with an electron-rich dienophile. Subsequent extrusion of a small molecule (like N₂) from the bicyclic intermediate yields the pyridine ring. The substitution pattern of the final product is dictated by the substituents on the starting triazine and dienophile. This method provides a versatile route to complex pyridines that may be difficult to access through other means.

| Ring-Forming Strategy | Key Precursors | Core Reaction Type | Advantage | Reference |

| Cascade Reaction | Alkenylboronic acid, Unsaturated ketoxime | Cu-catalyzed cross-coupling, Electrocyclization | High modularity, Mild conditions | nih.gov |

| Modified Hantzsch Synthesis | Aldehyde, β-ketoester, Enamine | Condensation | Well-established, Access to asymmetry | baranlab.orgchempedia.info |

| Inverse Diels-Alder | Substituted triazine, Enamine/Ynamine | [4+2] Cycloaddition-Retro-Diels-Alder | Versatile, Access to complex patterns | baranlab.org |

This table outlines general ring-forming strategies that could be adapted for the target compound.

Green Chemistry Principles in this compound Synthesis

The synthesis of fine chemicals like this compound is increasingly scrutinized through the lens of green chemistry, which aims to reduce the environmental impact of chemical processes. rsc.org This involves a focus on safer solvents, maximizing the incorporation of starting materials into the final product (atom economy), and using efficient, recyclable catalysts.

Solvent Selection and Solvent-Free Reaction Systems

Traditional organic syntheses often rely on large volumes of volatile and potentially hazardous solvents. In pyridine chemistry, solvents like dichloromethane (DCM) and dimethylformamide (DMF) are common but are now recognized as environmentally problematic. Green chemistry promotes their replacement with safer alternatives. Recent studies in solid-phase synthesis have evaluated greener solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME) as viable replacements for DMF and DCM. researchgate.net These solvents are derived from renewable resources and have better environmental, health, and safety profiles.

An even more sustainable approach is the development of solvent-free reaction systems. A novel, atom-economical synthesis of pyridine-2-yl substituted ureas has been reported that proceeds via C-H functionalization of pyridine N-oxides with dialkylcyanamides without any solvent. rsc.orgrsc.org This method not only eliminates solvent waste but also simplifies purification. Applying this principle to the synthesis of this compound could involve a solvent-free C-H activation step on a 3-chloropyridine derivative, significantly boosting the green credentials of the process.

Atom Economy and Minimization of By-product Formation

Atom economy is a core principle of green chemistry that measures how efficiently a chemical reaction converts the mass of reactants into the desired product. Processes with high atom economy generate minimal waste. Synthetic strategies for this compound vary significantly in this regard.

Multi-step syntheses that involve protecting groups or stoichiometric activating agents tend to have poor atom economy. In contrast, direct C-H functionalization or carboxylation reactions are highly atom-economical. researchgate.net For example, the direct carboxylation of a pyridine ring using CO2 as the C1 source is an exemplary green transformation, as it incorporates a waste product into a value-added chemical. nih.gov Similarly, a continuous flow process developed for the synthesis of 3-chloropropionyl chloride from acrylic acid and hydrogen chloride was noted for its high efficiency and atom economy. chemicalbook.com Adopting such direct C-H activation and continuous flow methodologies would be a key step in minimizing by-product formation in the synthesis of this compound.

Development of Sustainable Catalytic Systems

Catalysis is fundamental to green chemistry as it allows for reactions to occur with higher efficiency and selectivity under milder conditions, often replacing stoichiometric reagents that generate significant waste. The development of sustainable catalysts focuses on using earth-abundant, non-toxic metals and creating systems that can be easily recovered and reused.

In the context of pyridine functionalization, there has been a significant effort to move away from precious metal catalysts like palladium (Pd) and rhodium (Rh). rsc.orgnih.gov Research has shown that more sustainable base metals such as iron (Fe), copper (Cu), and manganese (Mn) can effectively catalyze C-H activation reactions. researchgate.netnih.govmdpi.com For example, iron-catalyzed C2-selective alkenylation of quinoline-N-oxides has been reported, highlighting the potential of iron in activating specific C-H bonds in N-heterocycles. mdpi.com Multifunctional iron-iminopyridine complexes have also been developed as sustainable catalysts for other chemical transformations.

Heterogeneous catalysts, where the catalyst is in a different phase from the reactants (e.g., a solid catalyst in a liquid reaction mixture), are particularly attractive. They can be easily separated from the reaction mixture by simple filtration and reused, reducing both cost and environmental waste. nih.gov The use of Pd supported on carbon (Pd/C) or alumina (B75360) (Pd/Al₂O₃) for direct arylation reactions exemplifies this approach. nih.gov Developing a robust, reusable heterogeneous catalyst based on an earth-abundant metal for the direct C2-carboxylation of 3-chloropyridine would represent a significant advance in the sustainable synthesis of this compound.

| Green Chemistry Aspect | Traditional Approach | Green/Sustainable Alternative | Key Benefit | Reference |

| Solvent | DMF, DCM, Chloroform | 2-MeTHF, CPME, Water, Solvent-free | Reduced toxicity and waste | rsc.orgresearchgate.netnih.gov |

| Atom Economy | Multi-step synthesis with protecting groups | Direct C-H activation, Use of CO₂ | Maximized reactant incorporation, Less waste | nih.govresearchgate.net |

| Catalysis | Stoichiometric reagents, Precious metals (Pd, Rh) | Earth-abundant metals (Fe, Cu, Mn), Heterogeneous catalysts | Lower cost, Reduced toxicity, Recyclability | researchgate.netnih.govmdpi.com |

This table summarizes the application of green chemistry principles to the synthesis of the target compound.

Reactivity and Mechanistic Investigations of 3 Chloropyridine 2 Carbonyl Chloride

Nucleophilic Acyl Substitution Reactions of 3-Chloropyridine-2-carbonyl chloride

Nucleophilic acyl substitution is the primary reaction pathway for this compound. This two-step mechanism involves the initial addition of a nucleophile to the carbonyl carbon, forming a tetrahedral intermediate, followed by the elimination of the chloride leaving group to regenerate the carbonyl double bond.

The reaction of this compound with amines, known as aminolysis, yields the corresponding 3-chloropyridine-2-carboxamides. This is a robust and widely used method for the synthesis of these amide derivatives. A notable example is the synthesis of 2-chloropyridine-3-carboxamide, where a solution of 2-chloropyridine-3-carbonyl chloride in THF is treated with ammonia (B1221849) to yield the final product. nih.gov

The general mechanism for aminolysis involves the nucleophilic attack of the amine on the carbonyl carbon of the acyl chloride. rsc.org This is followed by the collapse of the tetrahedral intermediate and the expulsion of a chloride ion. rsc.org The final step involves the deprotonation of the nitrogen atom, typically by another molecule of the amine acting as a base, to form the neutral amide and an ammonium (B1175870) chloride salt. rsc.org

Detailed kinetic and thermodynamic studies specifically for the aminolysis of this compound are not extensively available in the public domain. However, the general principles of nucleophilic acyl substitution suggest that the reaction is typically fast and exothermic. The rate of reaction is influenced by several factors, including the nucleophilicity of the amine, the solvent, and the reaction temperature. The formation of the stable amide bond and the precipitation of the ammonium salt often drive the reaction to completion.

The aminolysis of this compound is generally applicable to a wide range of amines.

Primary Amines: Primary amines react readily with this compound to form N-substituted 3-chloropyridine-2-carboxamides. The reaction is generally efficient, though steric hindrance on either the amine or the acyl chloride can slow the reaction rate.

Secondary Amines: Secondary amines also react effectively to produce N,N-disubstituted 3-chloropyridine-2-carboxamides. Similar to primary amines, sterically hindered secondary amines may exhibit lower reactivity.

Aromatic Amines: Aromatic amines, being less nucleophilic than aliphatic amines, generally react more slowly with this compound. The reaction may require higher temperatures or the use of a catalyst to proceed at a reasonable rate. Electron-donating groups on the aromatic ring can enhance the nucleophilicity of the amine and facilitate the reaction, while electron-withdrawing groups have the opposite effect.

A study on the amination of heteroaryl chlorides has shown that reactions with pyridines can be less satisfactory unless an additional electron-withdrawing group is present to activate the ring towards nucleophilic attack. mdpi.com

Table 1: Representative Aminolysis Reactions of Acyl Chlorides

| Amine Type | General Reactant | General Product | Typical Conditions |

| Primary Amine | R-NH₂ | 3-Chloro-N-R-pyridine-2-carboxamide | Aprotic solvent (e.g., THF, DCM), often with a base (e.g., excess amine, pyridine (B92270), triethylamine) at 0°C to room temperature. |

| Secondary Amine | R₂NH | 3-Chloro-N,N-R₂-pyridine-2-carboxamide | Aprotic solvent (e.g., THF, DCM), often with a base (e.g., pyridine, triethylamine) at 0°C to room temperature. |

| Aromatic Amine | Ar-NH₂ | 3-Chloro-N-Aryl-pyridine-2-carboxamide | Higher temperatures, longer reaction times, or catalysis may be required. |

To improve the efficiency of amide bond formation, especially with less reactive amines, various catalytic strategies can be employed. While specific examples for this compound are scarce, general methods for acyl chloride amidation are applicable.

Base Catalysis: The use of a non-nucleophilic base, such as pyridine or triethylamine (B128534), is a common strategy. fishersci.it The base serves to neutralize the HCl generated during the reaction, preventing the protonation of the amine nucleophile and driving the equilibrium towards the product. askfilo.com

Nucleophilic Catalysis: 4-Dimethylaminopyridine (DMAP) is a highly effective nucleophilic catalyst for acylation reactions. It reacts with the acyl chloride to form a highly reactive N-acylpyridinium intermediate, which is then more susceptible to attack by the amine. stackexchange.com

The reaction of this compound with alcohols (alcoholysis) or phenols (phenolysis) yields the corresponding 3-chloropyridine-2-carboxylate esters. This is a standard method for ester synthesis from acyl chlorides.

The mechanism of alcoholysis is analogous to aminolysis, involving a nucleophilic attack by the oxygen atom of the alcohol on the carbonyl carbon, formation of a tetrahedral intermediate, and subsequent elimination of the chloride ion. A base, typically pyridine, is often added to neutralize the HCl byproduct. orgosolver.com Pyridine can also act as a nucleophilic catalyst in these reactions. stackexchange.comreddit.com

When the alcohol reactant is chiral, the stereochemical outcome of the esterification is of significant interest. In a standard SN2-type reaction at the acyl carbon, the stereocenter on the alcohol should remain unaffected as no bonds to it are broken during the reaction. However, if the reaction conditions were to promote side reactions involving the chiral center, loss of stereochemical integrity could occur. For the esterification of this compound, specific studies on stereochemical control are not widely reported.

Table 2: Representative Alcoholysis Reactions of Acyl Chlorides

| Alcohol Type | General Reactant | General Product | Typical Conditions |

| Primary Alcohol | R-OH | 3-Chloropyridine-2-carboxylate ester | Aprotic solvent (e.g., DCM, Et₂O), pyridine or other base, room temperature. |

| Secondary Alcohol | R₂CH-OH | 3-Chloropyridine-2-carboxylate ester | Similar to primary alcohols, may require longer reaction times. |

| Phenol | Ar-OH | 3-Chloropyridine-2-carboxylate ester | Often requires a stronger base or catalyst due to lower nucleophilicity of phenols. |

Alcoholysis and Phenolysis Reactions: Synthesis of 3-Chloropyridine-2-carboxylate Esters

Enantioselective and Diastereoselective Esterification Approaches

The synthesis of single-enantiomer chiral esters from prochiral or racemic alcohols is a cornerstone of modern asymmetric synthesis. Acyl chlorides like this compound are highly reactive acylating agents suitable for these transformations. Enantioselective esterification can be achieved through several established strategies, primarily involving kinetic resolution of a racemic alcohol.

One common approach is the use of a chiral, non-racemic acylation catalyst. These catalysts, often based on chiral amines or phosphines, react with the acyl chloride to form a reactive, chiral acylating intermediate. This intermediate then preferentially reacts with one enantiomer of a racemic alcohol over the other, leading to an enantioenriched ester and unreacted, enantioenriched alcohol.

Alternatively, a diastereoselective approach can be employed by reacting this compound with a chiral, non-racemic alcohol. In this case, the two enantiomers of a racemic acylating agent (or a prochiral center adjacent to the carbonyl) would react at different rates with the single-enantiomer alcohol, leading to a mixture of diastereomeric esters. These diastereomers can then often be separated using standard chromatographic or crystallization techniques. While these are general principles for the enantioselective and diastereoselective esterification using acyl chlorides, specific studies detailing these reactions for this compound are not extensively documented in a review of the literature.

Reactions with Thiols and Other Heteroatom Nucleophiles: Derivatization to Thioesters and Related Compounds

The acyl chloride moiety of this compound is a potent electrophile that readily reacts with soft nucleophiles such as thiols. This reaction proceeds via a nucleophilic acyl substitution mechanism to furnish the corresponding thioester. The general synthesis route involves the reaction of the acyl chloride with a thiol in the presence of a base (e.g., pyridine, triethylamine) to neutralize the hydrogen chloride byproduct. wikipedia.org

The reaction is initiated by the nucleophilic attack of the sulfur atom of the thiol on the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate, which subsequently collapses by expelling the chloride ion as a leaving group, yielding the stable S-thioester product. wikipedia.org This method is a common and efficient way to produce thioesters. wikipedia.orgorganic-chemistry.org

While the acyl chloride is the most reactive site, the pyridine ring itself, being electron-deficient and halogenated, can potentially undergo nucleophilic aromatic substitution (SNAr) with thiols under specific conditions, such as higher temperatures or with strong bases. nih.gov However, under typical acylation conditions, the reaction at the carbonyl carbon is overwhelmingly favored. Besides thiols, other heteroatom nucleophiles like amines and amides readily react to form the corresponding amides. researchgate.net

Hydrolysis and Carboxylic Acid Regeneration

Acyl chlorides are highly susceptible to hydrolysis, reacting with water to regenerate the parent carboxylic acid. This compound is no exception to this fundamental reaction. The process involves the nucleophilic attack of water on the carbonyl carbon, followed by the elimination of hydrogen chloride, to yield 3-Chloropyridine-2-carboxylic acid. pipzine-chem.comsigmaaldrich.com

Due to the high reactivity of the acyl chloride, this hydrolysis can occur even with atmospheric moisture. Therefore, the compound must be handled and stored under anhydrous conditions to maintain its integrity. The resulting 3-Chloropyridine-2-carboxylic acid is a stable, solid compound that serves as a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals. sigmaaldrich.comchemimpex.com The reaction is straightforward and typically proceeds rapidly without the need for a catalyst.

Reaction Scheme: Hydrolysis of this compound

This compound + H₂O → 3-Chloropyridine-2-carboxylic acid + HCl

Organometallic Reagent Reactivity with this compound

The reaction of this compound with organometallic reagents provides a powerful route for the formation of new carbon-carbon bonds, leading to ketones and alcohols.

Reactions with Grignard Reagents and Organolithium Compounds

Grignard reagents (RMgX) and organolithium compounds (RLi) are potent nucleophiles and strong bases that react readily with acyl chlorides. libretexts.org The reaction with this compound typically proceeds via two successive nucleophilic additions. chemistrysteps.comlibretexts.org

The first equivalent of the organometallic reagent attacks the carbonyl carbon to form a ketone intermediate. This ketone is also highly reactive towards the Grignard or organolithium reagent. chemistrysteps.com Because ketones are generally more reactive than the starting acyl chloride towards these organometallics, the reaction does not stop at the ketone stage. A second equivalent of the organometallic reagent immediately attacks the newly formed ketone, leading to a tertiary alcohol after an acidic workup. libretexts.org

This two-step addition makes it challenging to isolate the ketone intermediate when using highly reactive Grignard or organolithium reagents. chemistrysteps.com The final product is a tertiary alcohol where two identical alkyl or aryl groups (from the organometallic reagent) are attached to the carbon that was originally part of the carbonyl group.

| Organometallic Reagent (R-M) | Intermediate Ketone | Final Tertiary Alcohol Product (after H₃O⁺ workup) |

|---|---|---|

| Methylmagnesium bromide (CH₃MgBr) | 1-(3-chloropyridin-2-yl)ethan-1-one | 2-(3-chloropyridin-2-yl)propan-2-ol |

| Ethylmagnesium chloride (CH₃CH₂MgCl) | 1-(3-chloropyridin-2-yl)propan-1-one | 3-(3-chloropyridin-2-yl)pentan-3-ol |

| Phenyllithium (C₆H₅Li) | (3-chloropyridin-2-yl)(phenyl)methanone | (3-chloropyridin-2-yl)diphenylmethanol |

Transition Metal-Catalyzed Cross-Coupling Reactions Involving the Acyl Chloride Moiety

Transition metal catalysis offers a more controlled way to form carbon-carbon bonds from acyl chlorides, allowing for the synthesis of ketones without over-addition to form alcohols.

The Kumada coupling, reported independently by the Kumada and Corriu groups in 1972, is a cross-coupling reaction that forms carbon-carbon bonds by reacting a Grignard reagent with an organic halide, catalyzed by nickel or palladium complexes. wikipedia.org While the classic Kumada reaction involves aryl, vinyl, or alkyl halides, related processes have been developed to utilize acyl chlorides as the electrophile for the synthesis of ketones.

A key related process is the nickel-catalyzed acylation of Grignard reagents. In this reaction, this compound can be coupled with a variety of Grignard reagents (alkyl, vinyl, or aryl) in the presence of a nickel catalyst, such as NiCl₂ or Ni(acac)₂. nih.gov The reaction proceeds efficiently to yield the corresponding ketone. The generally accepted catalytic cycle involves:

Oxidative Addition : The Ni(0) catalyst oxidatively adds to the acyl chloride C-Cl bond to form an acyl-Ni(II)-chloride complex.

Transmetalation : The Grignard reagent (R-MgX) transfers its organic group to the nickel complex, displacing the chloride and forming an acyl-alkyl-Ni(II) species.

Reductive Elimination : The acyl and alkyl groups on the nickel center couple and are eliminated, forming the ketone product and regenerating the Ni(0) catalyst.

This method is highly effective for ketone synthesis because the resulting ketone is significantly less reactive towards the nickel-catalyzed coupling than the starting acyl chloride, preventing the formation of tertiary alcohol byproducts that dominate the uncatalyzed reaction. organic-chemistry.org

| Grignard Reagent (R-MgX) | Nickel Catalyst | Ketone Product |

|---|---|---|

| Phenylmagnesium bromide (C₆H₅MgBr) | NiCl₂(dppp) | (3-chloropyridin-2-yl)(phenyl)methanone |

| Vinylmagnesium bromide (CH₂=CHMgBr) | Ni(acac)₂ | 1-(3-chloropyridin-2-yl)prop-2-en-1-one |

| n-Butylmagnesium chloride (CH₃(CH₂)₃MgCl) | NiCl₂ | 1-(3-chloropyridin-2-yl)pentan-1-one |

Negishi Coupling and Related Processes

The Negishi coupling, which involves the reaction of an organozinc reagent with an organic halide in the presence of a nickel or palladium catalyst, is a powerful tool for C-C bond formation. wikipedia.org While specific studies detailing the Negishi coupling of this compound are not extensively documented, the reactivity of similar compounds provides significant insight. For instance, the related compound 5-bromo-3-chloropyridine-2-carbonyl chloride has been utilized in synthetic pathways that include Negishi cross-coupling steps. rawdatalibrary.net

Generally, the Negishi reaction can be catalyzed by palladium-based catalysts, such as bis(triphenylphosphine)palladium(II) dichloride or (1,1'-bis(diphenylphosphino)ferrocene)dichloropalladium(II), often with the addition of phosphine (B1218219) ligands. rawdatalibrary.net Nickel-based catalysts, like 1,3-bis(diphenylphosphino)propane (B126693) nickel dichloride, are also employed. rawdatalibrary.net The reaction is typically carried out in aprotic solvents like tetrahydrofuran (B95107) (THF) or dioxane under an inert atmosphere. The acyl chloride moiety is highly reactive towards the organozinc reagent, which would likely lead to ketone formation as the primary product. The chlorine atom on the pyridine ring could also participate in the coupling, potentially leading to di-substituted products depending on the reaction conditions and the stoichiometry of the organozinc reagent.

The general conditions for Negishi coupling of related halo-substituted pyridine acyl chlorides are summarized in the table below.

| Catalyst | Ligand (optional) | Solvent | Temperature | Product Type | Reference |

| Pd(PPh₃)₂Cl₂ | S-PHOS | Dioxane | Ambient to reflux | Ketone | rawdatalibrary.net |

| Ni(dppp)Cl₂ | - | THF | Not specified | Ketone | rawdatalibrary.net |

| Pd(dppf)Cl₂ | - | Toluene (B28343) | Ambient to reflux | Ketone | rawdatalibrary.net |

This data is based on reactions with a related compound, 5-bromo-3-chloropyridine-2-carbonyl chloride, and is presented to illustrate typical conditions for this class of compounds.

Suzuki-Miyaura Coupling (if applicable to acyl chlorides or their derivatives)

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate. nih.gov The direct Suzuki-Miyaura coupling of acyl chlorides to form ketones is a well-established transformation. nih.govresearchgate.net This reaction offers an alternative to traditional methods for ketone synthesis, such as Friedel-Crafts acylation, and is known for its high functional group tolerance. nsf.gov

In the context of this compound, the acyl chloride function would be the primary site of reaction with an arylboronic acid, leading to the formation of an aryl (3-chloropyridin-2-yl) ketone. The reaction is typically catalyzed by a palladium(0) species, often generated in situ from a palladium(II) precursor like palladium acetate (B1210297) or bis(triphenylphosphine)palladium(II) dichloride. nih.gov A base, such as sodium carbonate, cesium carbonate, or potassium phosphate, is essential for the transmetalation step of the catalytic cycle. rawdatalibrary.net The reaction is commonly performed in a mixture of an organic solvent (like toluene, THF, or dioxane) and water. rawdatalibrary.net

While specific examples with this compound are sparse in the literature, the general applicability of the Suzuki-Miyaura coupling to acyl chlorides is well-documented. nsf.govmdpi.com The conditions for the coupling of a related compound, 5-bromo-3-chloropyridine-2-carbonyl chloride, are illustrative. rawdatalibrary.net

| Catalyst | Base | Solvent System | Temperature | Product Type | Reference |

| Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Water | Not specified | Ketone | rawdatalibrary.net |

| Pd(dppf)Cl₂·CH₂Cl₂ | K₃PO₄ | Dioxane/Water | Not specified | Ketone | rawdatalibrary.net |

| Pd(OAc)₂/PPh₃ | CsF | THF | Room Temp. to 100°C | Ketone | nih.gov |

This data is based on reactions with acyl chlorides and related halo-pyridines and is presented to illustrate typical conditions.

Sonogashira Coupling and Related Processes

The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. gold-chemistry.orgorganic-chemistry.org An important extension of this reaction is the acyl Sonogashira coupling, where an acyl chloride reacts with a terminal alkyne to produce an α,β-alkynyl ketone. mdpi.commdpi.com This transformation is highly valuable for the synthesis of various heterocyclic compounds. mdpi.com

For this compound, the acyl Sonogashira coupling would involve the reaction of the acyl chloride moiety with a terminal alkyne. The reaction is typically catalyzed by a combination of a palladium complex, such as PdCl₂(PPh₃)₂, and a copper(I) salt, like CuI, in the presence of an amine base (e.g., triethylamine or diisopropylamine), which also often serves as the solvent. mdpi.comrsc.org Copper-free Sonogashira couplings have also been developed. rsc.org

The resulting product would be a (3-chloropyridin-2-yl)(alkynyl)methanone, a versatile intermediate for further synthetic elaborations. The reaction conditions are generally mild, often proceeding at room temperature. mdpi.com

| Catalyst System | Base | Solvent | Temperature | Product Type | Reference |

| PdCl₂(PPh₃)₂/CuI | Triethylamine | Toluene | 40°C | α,β-Alkynyl Ketone | mdpi.com |

| Pd(OAc)₂/PPh₃ | Triethylamine | Not specified | Room Temp. | α,β-Alkynyl Ketone | mdpi.com |

| Pd/C | Triethylamine | Toluene | 110°C | α,β-Alkynyl Ketone | mdpi.com |

This data represents general conditions for acyl Sonogashira couplings.

Carbonylative Coupling Reactions

Carbonylative coupling reactions involve the incorporation of a molecule of carbon monoxide (CO) into the product. In the context of this compound, a carbonylative coupling would typically involve the reaction at the C-Cl bond on the pyridine ring, as the acyl chloride already contains a carbonyl group.

A relevant transformation is the carbonylative Suzuki-Miyaura coupling, where an aryl halide, an organoboron reagent, and carbon monoxide are coupled in the presence of a palladium catalyst to form an unsymmetrical ketone. acs.org This three-component reaction is a powerful method for ketone synthesis. While there are no specific reports on the carbonylative coupling of this compound, the general principles can be applied. The reaction would likely proceed at the C-Cl bond of the pyridine ring, reacting with an organoboron reagent and CO to form a new ketone functionality at the 3-position of the pyridine ring, in addition to the existing carbonyl group at the 2-position (after conversion of the acyl chloride to a more stable derivative).

Another possibility is the carbonylative Negishi coupling, which has been shown to be effective for the synthesis of enones from enol triflates and diorganozinc reagents using a nickel catalyst under a carbon monoxide atmosphere. Adapting this to this compound would involve the coupling at the C-Cl position.

Electrophilic and Radical Reactions Involving the 3-Chloropyridine-2-carbonyl Framework

Beyond metal-catalyzed cross-coupling reactions, the 3-chloropyridine-2-carbonyl framework can participate in electrophilic and radical transformations, offering alternative pathways for functionalization.

Friedel-Crafts Acylation (if relevant to specific substrates)

The Friedel-Crafts acylation is a classic method for forming aryl ketones through the reaction of an aromatic compound with an acylating agent, typically an acyl chloride or anhydride, in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃). sigmaaldrich.commasterorganicchemistry.com

This compound can serve as the acylating agent in a Friedel-Crafts reaction. The acyl chloride group will react with an electron-rich aromatic or heteroaromatic substrate to form a new C-C bond, yielding an aryl (3-chloropyridin-2-yl) ketone. The pyridine ring itself is generally deactivated towards electrophilic substitution due to the electron-withdrawing nature of the nitrogen atom, and the additional deactivating effect of the chlorine and carbonyl substituents would make it highly unreactive as the aromatic component in a Friedel-Crafts reaction. Therefore, its primary role in this context is as the electrophilic acylating agent. researchgate.net

The reaction typically requires stoichiometric amounts of the Lewis acid catalyst, as the catalyst complexes with the product ketone. organic-chemistry.org The choice of solvent is also critical, with non-polar solvents like dichloromethane (B109758) or carbon disulfide being common.

| Aromatic Substrate | Lewis Acid Catalyst | Solvent | Product Type | Reference |

| Electron-rich arenes (e.g., anisole, toluene) | AlCl₃, FeCl₃ | Dichloromethane, CS₂ | Aryl (3-chloropyridin-2-yl) ketone | sigmaaldrich.commasterorganicchemistry.com |

| Heteroaromatics (e.g., pyrroles, indoles) | Metal Triflates (e.g., Sn(OTf)₂, Sc(OTf)₃) | Not specified | Heteroaryl (3-chloropyridin-2-yl) ketone | researchgate.net |

This data represents general conditions for Friedel-Crafts acylation using acyl chlorides.

Radical Transformations and Green Chemistry Implications

The involvement of this compound in radical reactions is an area of growing interest, particularly with the rise of photoredox catalysis. Acyl chlorides can serve as precursors to acyl radicals under visible light photoredox conditions. mdpi.com These acyl radicals can then participate in various transformations, such as addition to alkenes or alkynes, or in carbonylative cyclization reactions. mdpi.comresearchgate.net For example, a radical cascade reaction of acrylamides with aroyl chlorides has been developed for the synthesis of oxindole (B195798) derivatives. mdpi.com While specific examples with this compound are not yet prevalent, the general reactivity of aroyl chlorides in these transformations suggests its potential utility.

From a green chemistry perspective, the development of catalytic C-H functionalization methods for pyridines is a major focus, aiming to reduce waste and improve atom economy compared to traditional methods that rely on pre-functionalized starting materials. rawdatalibrary.netrsc.orgbohrium.com While this compound is itself a pre-functionalized reagent, its use in highly efficient catalytic reactions contributes to greener synthetic routes. Furthermore, the development of reactions in environmentally benign solvents like water, or under solvent-free conditions, for couplings involving pyridine derivatives is an active area of research. biosynce.comnih.gov The use of pyridine and its derivatives as catalysts or ligands in green chemical processes is also being explored. biosynce.com The move towards using more earth-abundant metal catalysts, like nickel and iron, for cross-coupling reactions involving chloropyridines also aligns with the principles of green chemistry. organic-chemistry.orgnih.gov

Rearrangement Reactions and Fragmentation Pathways

The study of rearrangement reactions and fragmentation pathways provides crucial insights into the stability and reactivity of a molecule under various conditions, such as thermal stress or electron impact in mass spectrometry. For this compound, while specific experimental studies on its rearrangement and fragmentation are not extensively documented in publicly available literature, its behavior can be inferred from the well-established principles of organic chemistry, particularly the reactivity of acyl chlorides and pyridine derivatives.

One of the key areas where fragmentation pathways are systematically studied is mass spectrometry. The fragmentation of this compound under electron ionization (EI) would likely proceed through several predictable pathways based on the stability of the resulting fragments. The initial event is the removal of an electron to form a molecular ion (M⁺˙). The subsequent fragmentation is driven by the presence of the carbonyl group and the pyridine ring, which can stabilize positive charges.

A primary fragmentation route for acyl chlorides is the loss of the chlorine atom from the carbonyl group, leading to the formation of an acylium ion. This ion is resonance-stabilized and is often observed as a prominent peak in the mass spectrum.

Another significant fragmentation pathway for carbonyl compounds is α-cleavage, where the bond adjacent to the carbonyl group is broken. In the case of this compound, this would involve the cleavage of the C-C bond between the carbonyl group and the pyridine ring. This would result in the formation of a pyridyl radical and a chlorocarbonyl cation, or a chloropyridyl cation and a formyl radical, depending on which side the charge resides.

The pyridine ring itself can influence the fragmentation pattern. The presence of a nitrogen atom and a chlorine substituent on the ring can lead to complex fragmentation pathways involving ring opening or the loss of small neutral molecules like HCl or HCN.

Rearrangement reactions of this compound could potentially be induced under thermal or photochemical conditions. While specific examples for this compound are scarce, analogous structures suggest possibilities such as the Wolff rearrangement if the corresponding α-diazo ketone were formed, or Favorskii-type rearrangements under specific basic conditions, although the latter is more common for α-halo ketones.

It is important to note that the presence of the chlorine atom on the pyridine ring can affect the electron distribution and stability of intermediates, thereby influencing the preferred reaction pathways. Further experimental and computational studies would be necessary to fully elucidate the specific rearrangement and fragmentation behavior of this compound.

| Potential Fragmentation Pathway | Description | Resulting Fragments |

| Acylium Ion Formation | Loss of the chlorine atom from the carbonyl group. | 3-chloropyridin-2-ylium-2-carbonyl cation and a chlorine radical. |

| α-Cleavage | Cleavage of the bond between the carbonyl group and the pyridine ring. | 3-chloropyridyl radical and a chlorocarbonyl cation, or a 3-chloropyridyl cation and a formyl radical. |

| Ring Fragmentation | Loss of small neutral molecules from the pyridine ring. | Fragments resulting from the loss of HCl or HCN. |

| Potential Rearrangement Reaction | Description | Conditions |

| Wolff Rearrangement | Conversion of an α-diazoketone to a ketene. | Requires formation of the corresponding α-diazo ketone from the acyl chloride. |

| Favorskii Rearrangement | Rearrangement of an α-halo ketone to a carboxylic acid derivative. | Requires conversion to an α-halo ketone and treatment with a base. |

Applications of 3 Chloropyridine 2 Carbonyl Chloride in Advanced Organic Synthesis

Synthesis of Pyridine-Containing Pharmaceutical Intermediates and Active Pharmaceutical Ingredients (APIs)

The 3-chloropyridine (B48278) moiety is a recognized pharmacophore found in numerous biologically active compounds. nih.gov The pyridine (B92270) ring's ability to improve water solubility and its presence in natural products like vitamins and coenzymes make it an attractive scaffold in drug design. nih.govnih.gov 3-Chloropyridine-2-carbonyl chloride serves as a key starting material for introducing this valuable structural motif into potential drug candidates.

Construction of Biologically Active Amides, Esters, and Other Derivatives

The primary reactivity of this compound lies in its acyl chloride functional group, which readily undergoes nucleophilic acyl substitution. This allows for the straightforward synthesis of a diverse range of derivatives, most notably amides and esters.

The reaction with various primary or secondary amines leads to the formation of corresponding N-substituted 3-chloropyridine-2-carboxamides. Similarly, reaction with alcohols or phenols in the presence of a base yields the respective esters. These reactions are fundamental in medicinal chemistry for linking the 3-chloropyridine core to other pharmacophoric fragments or modifying the physicochemical properties of a molecule. The resulting amides and esters are often investigated for a wide spectrum of biological activities. For instance, amide derivatives are a major class of compounds explored for fungicidal and other therapeutic properties. mdpi.comresearchgate.net

Table 1: Examples of Derivatives Synthesized from this compound

| Derivative Class | Reactant | Product | Potential Application |

|---|---|---|---|

| Amides | Primary/Secondary Amines | N-substituted 3-chloropyridine-2-carboxamide (B58571) | Pharmaceutical Intermediates |

Precursor to Fused Heterocyclic Systems Incorporating the 3-Chloropyridine Core

Beyond simple derivatization, this compound is a valuable precursor for synthesizing more complex, fused heterocyclic systems. The carbonyl group and the chlorine atom on the pyridine ring can participate in various intramolecular or intermolecular cyclization reactions. These reactions lead to the formation of polycyclic structures where the 3-chloropyridine ring is annulated with other rings, such as thiazole (B1198619), pyran, or other heterocyclic systems. researchgate.net The construction of such rigid, three-dimensional scaffolds is a key strategy in modern drug discovery to explore new regions of chemical space and improve target-binding affinity and selectivity.

Strategies for Diversity-Oriented Synthesis (DOS) and Library Generation

Diversity-oriented synthesis (DOS) is a powerful strategy aimed at creating collections of structurally diverse small molecules for high-throughput screening. cam.ac.uknih.gov The goal is to explore vast areas of chemical space to identify novel biological activities without a preconceived target. cam.ac.uk this compound is an ideal building block for DOS due to its dual reactivity.

The acyl chloride allows for a "couple" phase, where a wide variety of amines or alcohols can be attached. Subsequent reactions, potentially involving the chlorine atom on the pyridine ring (e.g., through cross-coupling reactions), can then be used in a "pair" or "branching" phase to generate skeletal diversity. nih.govnih.gov This approach enables the rapid generation of large libraries of related but structurally distinct compounds, which is essential for identifying new hit and lead compounds in drug discovery programs. mdpi.com

Role in Scaffold Hopping and Bioisosteric Replacements

Scaffold hopping is a medicinal chemistry strategy that involves replacing the core structure of a known active compound with a different, often structurally distinct, scaffold while retaining similar biological activity. This is done to improve properties like potency, selectivity, or pharmacokinetics, or to generate novel intellectual property. The 3-chloropyridine moiety can serve as a bioisosteric replacement for other aromatic or heteroaromatic rings, such as a phenyl or thiazole ring.

By using this compound, chemists can introduce the 3-chloropyridine-2-carboxamide or ester core into a molecule, effectively "hopping" from a known scaffold to a new one. The unique electronic properties and hydrogen bonding capacity of the pyridine nitrogen, combined with the steric and electronic influence of the chlorine atom, can lead to new and improved interactions with biological targets. nih.gov

Application in Agrochemical Synthesis

The pyridine scaffold is of paramount importance in the agrochemical industry, often referred to as a "chip" of pesticides due to its presence in numerous highly effective and environmentally compatible products. agropages.com Derivatives of 3-methylpyridine (B133936), the precursor to this compound, are foundational to the synthesis of a variety of pesticides. agropages.com

Insecticides, Herbicides, and Fungicides Incorporating the 3-Chloropyridine Moiety

The 3-chloropyridine structure is a key component of several classes of agrochemicals. While this compound itself is a specific reagent, the broader class of chloromethylpyridines derived from 3-methylpyridine are crucial intermediates. agropages.com

For example, the chlorination of 3-methylpyridine yields 2-chloro-5-methylpyridine, a direct intermediate for the neonicotinoid insecticides imidacloprid (B1192907) and acetamiprid. agropages.com Further chlorination of this intermediate produces 2-chloro-5-chloromethylpyridine (CCMP), another vital building block. agropages.com The fungicidal activity of compounds containing the pyridine moiety is also well-documented, with many commercial fungicides built around this core structure. semanticscholar.org The synthesis of these complex agrochemicals often involves the creation of amide or other linkages, a role for which an acyl chloride like this compound is well-suited.

Table 2: Agrochemicals Derived from 3-Methylpyridine Intermediates

| Precursor Intermediate | Resulting Agrochemical Class | Example(s) |

|---|---|---|

| 2-Chloro-5-methylpyridine | Neonicotinoid Insecticides | Imidacloprid, Acetamiprid |

| 2-Chloro-3-trifluoromethyl pyridine | Herbicides | Flazasulfuron |

Structure-Activity Relationship (SAR) Studies and Lead Optimization Through Derivatization

In the realm of medicinal chemistry, the systematic modification of a lead compound to understand how structural changes affect its biological activity is a cornerstone of drug discovery. This process, known as Structure-Activity Relationship (SAR) studies, heavily relies on the availability of versatile chemical intermediates that allow for the creation of a diverse library of derivatives. This compound serves as an excellent scaffold for such studies due to its inherent reactivity and the ability to introduce a wide range of functional groups.

The primary mode of derivatization of this compound involves the reaction of its highly reactive acyl chloride group with various nucleophiles, most notably amines and alcohols. This leads to the formation of a stable amide or ester linkage, respectively. By employing a diverse set of amines or alcohols, researchers can systematically probe the chemical space around the pyridine core, investigating the impact of different substituents on the compound's interaction with its biological target.

For instance, in the development of novel therapeutic agents, a library of amides can be synthesized by reacting this compound with a panel of primary and secondary amines. These amines can be selected to vary in size, lipophilicity, and electronic properties, allowing for a comprehensive exploration of the SAR. The resulting 3-chloropyridine-2-carboxamides can then be screened for their biological activity.

A notable example of a related compound's application is in the synthesis of novel inhibitors for Mycobacterium tuberculosis. In a study focused on chloropicolinate amides and urea (B33335) derivatives, a series of compounds were synthesized by coupling a methyl 4-amino-6-(2-aminophenyl)-3-chloropyridine-2-carboxylate with different acid chlorides and other moieties. nih.gov This approach highlights how the chloropyridine-2-carbonyl core can be elaborated to generate compounds with potential therapeutic value.

The following table illustrates the types of derivatives that can be generated from this compound for SAR studies:

| Nucleophile | Resulting Functional Group | Potential for SAR Exploration |

| Primary Amines (R-NH2) | Secondary Amides | Introduction of various alkyl and aryl groups to probe steric and electronic effects. |

| Secondary Amines (R2NH) | Tertiary Amides | Exploration of more sterically hindered derivatives. |

| Alcohols (R-OH) | Esters | Variation of the ester group to modulate properties like solubility and metabolic stability. |

| Amino Acids | Peptidomimetics | Creation of more complex structures with potential for enhanced biological interactions. |

Through such derivatization strategies, medicinal chemists can identify key structural features required for optimal activity and selectivity, leading to the design and synthesis of more potent and safer drug candidates.

Contributions to Material Science and Polymer Chemistry

While the primary applications of this compound have been in the synthesis of small molecules for biological applications, its reactive nature also presents opportunities in the field of material science and polymer chemistry. The presence of two reactive sites, the acyl chloride and the chloro-substituent on the pyridine ring, allows for its potential use as a monomer, an intermediate in the synthesis of functional polymers, and as a precursor to ligands for catalysis and functional dyes.

Monomer or Intermediate in the Synthesis of Functional Polymers

The bifunctional nature of this compound makes it a candidate for the synthesis of specialty polymers. The acyl chloride group can readily undergo polycondensation reactions with di- or poly-functional amines or alcohols to form polyamides or polyesters, respectively. The resulting polymers would incorporate the 3-chloropyridine moiety into the polymer backbone, potentially imparting unique properties to the material.

For example, a polycondensation reaction between this compound and a diamine would lead to the formation of a polyamide containing the 3-chloropyridine unit. The presence of the chlorine atom on the pyridine ring could offer a site for post-polymerization modification, allowing for the introduction of other functional groups to tailor the polymer's properties. Furthermore, the pyridine nitrogen atom can act as a site for hydrogen bonding or metal coordination, influencing the polymer's solubility, thermal stability, and mechanical properties.

While specific examples of polymers derived directly from this compound are not extensively documented in the literature, the synthesis of polyamides from related diacyl chlorides is a well-established process. The general reaction scheme for the formation of a polyamide is as follows:

n H₂N-R-NH₂ + n ClOC-(C₅H₃ClN)-COCl → [-HN-R-NH-CO-(C₅H₃ClN)-CO-]ₙ + 2n HCl

This reaction would yield a polyamide with the 3-chloropyridine unit regularly spaced along the polymer chain.

Precursor to Ligands for Catalysis and Coordination Complexes

The pyridine nitrogen atom in the this compound scaffold is a key feature that allows for its use as a precursor to ligands for catalysis and coordination complexes. The lone pair of electrons on the nitrogen atom can coordinate to a variety of metal centers, forming stable complexes. By modifying the substituents on the pyridine ring, the electronic and steric properties of the resulting ligand can be fine-tuned to optimize the performance of the metal catalyst.

The acyl chloride group of this compound can be reacted with a variety of nucleophiles to introduce additional coordinating atoms, leading to the formation of bidentate or tridentate ligands. For instance, reaction with an amino alcohol would result in a ligand with both nitrogen and oxygen donor atoms.

While direct catalytic applications of ligands derived from this compound are not widely reported, the broader class of pyridine-based ligands is extensively used in catalysis. For example, ruthenium complexes with carbonyl and polypyridyl ligands have been shown to be active in the water gas shift reaction. wisdomlib.org The synthesis of such ligands often involves the derivatization of pyridine carboxylic acids, which can be prepared from the corresponding carbonyl chlorides.

Synthesis of Functional Dyes and Pigments

The chromophoric properties of the pyridine ring, coupled with the ability to introduce various auxochromic groups through the reactive acyl chloride, suggest the potential of this compound in the synthesis of functional dyes and pigments. The electronic properties of the resulting molecules, and thus their color, can be modulated by the nature of the substituents introduced.

For example, the reaction of this compound with an aromatic amine could lead to the formation of a molecule with an extended conjugated system, which is a key feature of many organic dyes. While specific examples of dyes derived from this particular compound are not prevalent in the literature, the general strategy of using acyl chlorides to synthesize dye molecules is common. For instance, the synthesis of functional fluorescent BODIPY-based dyes can involve the use of acyl chlorides in Friedel-Crafts electrophilic aromatic substitution reactions. nih.gov

The potential for creating novel dyes and pigments from this compound remains an area for further exploration.

Utility in Fine Chemical Production and Specialty Reagents

This compound is a valuable intermediate in the production of a variety of fine chemicals and specialty reagents, particularly in the pharmaceutical and agrochemical industries. nih.gov Its ability to readily react with a wide range of nucleophiles makes it a versatile tool for the construction of complex molecular architectures.

In the synthesis of pharmaceuticals, this compound can be used to introduce the 3-chloropyridine-2-carbonyl moiety into a target molecule. This can be a crucial step in the synthesis of active pharmaceutical ingredients (APIs). The chlorine atom on the pyridine ring can also serve as a handle for further chemical transformations, such as cross-coupling reactions, to build up molecular complexity.

Similarly, in the agrochemical industry, this compound can be used as a starting material for the synthesis of herbicides, insecticides, and fungicides. Pyridine-based compounds are known to exhibit a wide range of biological activities, and this compound provides a convenient entry point to this class of molecules.

The reactivity of this compound also makes it a useful specialty reagent in organic synthesis. It can be employed as an acylating agent to introduce the 3-chloropyridinoyl group into a molecule, or it can be used as a precursor for the synthesis of other, more complex, reagents.

The following table provides a summary of the properties of this compound:

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 128073-02-9 |

| Molecular Formula | C₆H₃Cl₂NO |

| Molecular Weight | 176.00 g/mol |

Computational and Theoretical Studies on 3 Chloropyridine 2 Carbonyl Chloride and Its Transformations

Quantum Chemical Calculations for Mechanistic Insights

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the complex transformations of 3-Chloropyridine-2-carbonyl chloride at a molecular level.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to model the reactions of acyl chlorides, which are known to be highly reactive. libretexts.org The typical reaction mechanism for an acyl chloride with a nucleophile (e.g., an amine, alcohol, or water) is a nucleophilic addition-elimination reaction. libretexts.orglibretexts.org

DFT calculations can map the entire potential energy surface of a reaction involving this compound. This involves:

Reactant and Product Optimization: Calculating the lowest energy structures of the reactants (this compound and a nucleophile) and the final products.

Intermediate Identification: Modeling the tetrahedral intermediate formed when the nucleophile attacks the electrophilic carbonyl carbon.

Transition State (TS) Searching: Locating the transition state structures that connect the reactants to the intermediate (TS1) and the intermediate to the products (TS2). The transition state represents the highest energy point along the reaction coordinate.

For instance, in the reaction with an amine, DFT can elucidate the energy barriers associated with the formation of the tetrahedral intermediate and the subsequent elimination of the chloride ion. libretexts.orgresearchgate.net The free energy barrier for such reactions can be calculated to predict reaction feasibility under specific conditions. researchgate.net

Table 1: Hypothetical DFT-Calculated Energy Profile for the Reaction of this compound with Ethylamine

| Reaction Step | Species | Relative Energy (kcal/mol) | Description |

| 1 | Reactants | 0.0 | This compound + Ethylamine |

| 2 | Transition State 1 (TS1) | +10.5 | Nucleophilic attack of amine on carbonyl carbon |

| 3 | Tetrahedral Intermediate | -5.2 | Formation of the covalent bond between N and C |

| 4 | Transition State 2 (TS2) | +8.3 | Elimination of the chloride leaving group |

| 5 | Products | -15.7 | N-ethyl-3-chloropyridine-2-carboxamide + HCl |

Note: The energy values are illustrative and represent a typical profile for a nucleophilic acyl substitution reaction.

DFT calculations are not only for mapping pathways but also for predicting the outcome of reactions.

Reactivity: The reactivity of the carbonyl group in this compound is significantly influenced by the electron-withdrawing effects of both the adjacent chlorine atom on the pyridine (B92270) ring and the chlorine atom of the carbonyl chloride group itself. DFT can quantify this by calculating properties like the partial charge on the carbonyl carbon and the energy of the Lowest Unoccupied Molecular Orbital (LUMO). A lower LUMO energy indicates a higher susceptibility to nucleophilic attack.

Regioselectivity: In transition metal-catalyzed cross-coupling reactions, this compound offers multiple reaction sites. DFT can predict the most likely site of reaction by comparing the activation energies for oxidative addition at the C-Cl bond of the ring versus the C-Cl bond of the acyl chloride group. Similarly, for nucleophilic aromatic substitution (SNAr), DFT can determine whether the nucleophile will attack the carbonyl carbon or a carbon atom on the pyridine ring by comparing the respective transition state energies. In reactions with alkynes, DFT can help predict whether the acyl group will add to the terminal or internal position of the alkyne. nih.gov

Stereoselectivity: For reactions that can produce stereoisomers, such as the addition to prochiral nucleophiles or in certain coupling reactions, DFT can predict the dominant stereoisomer. By calculating the energies of the diastereomeric transition states, the model can predict the stereochemical outcome. For example, in the palladium-catalyzed hydroacyl-carbonylation of alkynes, excellent Z-isomer selectivity is often observed, a phenomenon that can be rationalized by comparing the stability of the transition states leading to the Z and E isomers. nih.gov

While DFT calculations are often performed in the gas phase or with implicit solvent models, Molecular Dynamics (MD) simulations provide a more dynamic and realistic picture by explicitly modeling solvent molecules.

Solvent Effects: The polarity of the solvent can dramatically influence reaction rates and pathways. MD simulations can model the specific interactions (e.g., hydrogen bonding) between solvent molecules and the reactants, intermediates, and transition states. This provides a more accurate calculation of the free energy of activation and can reveal the role of the solvent in stabilizing charged intermediates or transition states.

Chemoinformatics and Machine Learning in Predicting Reactivity

Chemoinformatics and machine learning offer data-driven approaches to complement quantum chemical calculations, enabling the prediction of properties and synthetic routes for large sets of molecules.

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with a specific property, often a biological activity. wikipedia.orgmdpi.com While this compound is primarily a synthetic intermediate, its derivatives are often biologically active. QSAR studies on related pyridine derivatives can guide the synthesis of new compounds with desired properties. nih.govnih.gov

A typical 3D-QSAR study involves: mdpi.com

Dataset Collection: A set of pyridine derivatives with measured biological activity (e.g., IC50 values for enzyme inhibition) is compiled. nih.gov

Molecular Descriptors: For each molecule, a range of numerical descriptors are calculated. These can include electronic (e.g., partial charges), steric (e.g., molecular volume), hydrophobic (e.g., logP), and topological descriptors. nih.gov

Model Building: Statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to build a mathematical model that links the descriptors to the observed activity. nih.govmdpi.com

Validation: The model's predictive power is tested using cross-validation techniques (like leave-one-out) and an external test set of molecules not used in model training. nih.gov

The resulting QSAR model can then be used to predict the activity of new, unsynthesized derivatives of this compound, prioritizing the most promising candidates for synthesis.

Table 2: Example Molecular Descriptors Used in QSAR Models for Pyridine Derivatives

| Descriptor Class | Descriptor Example | Description | Potential Influence on Activity |

| Electronic | Dipole Moment | Measures the overall polarity of the molecule. | Affects binding to polar sites in a receptor. |

| HOMO/LUMO Energies | Energies of the highest occupied and lowest unoccupied molecular orbitals. | Relates to the molecule's ability to participate in charge-transfer interactions. | |

| Steric | Molecular Volume | The van der Waals volume of the molecule. | Determines if the molecule can fit into a receptor's binding pocket. |

| Sterimol Parameters | Describe the size and shape of substituents. | Influences steric hindrance and complementarity with the binding site. | |

| Hydrophobic | LogP | The logarithm of the partition coefficient between octanol (B41247) and water. | Relates to membrane permeability and hydrophobic interactions with the receptor. |

| Topological | Wiener Index | A descriptor based on the distances between all pairs of atoms in the molecule. | Encodes information about molecular branching and size. |

Source: Adapted from findings in QSAR studies on pyridine and related heterocyclic derivatives. nih.govnih.govresearchgate.net

Retrosynthetic analysis is a technique for planning a chemical synthesis by working backward from the target molecule to simpler, commercially available starting materials. ucd.ie Modern computational tools and expert systems can assist in this process by suggesting strategic bond disconnections based on a vast database of known chemical reactions.

For this compound, a computational retrosynthesis program might propose the following pathway:

Disconnection 1 (Acyl Chloride Formation): The most obvious disconnection is the C-Cl bond of the acyl chloride. This is a common transformation.

Retron: Acyl Chloride

Precursor: 3-Chloro-2-pyridinecarboxylic acid

Forward Reaction: Reaction of the carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. google.com

Disconnection 2 (Pyridine Synthesis): Further disconnection of the 3-Chloro-2-pyridinecarboxylic acid precursor is more complex. Computational tools might suggest several routes to the substituted pyridine core based on established named reactions for pyridine synthesis, such as Hantzsch-type reactions or cycloadditions, although these are less direct for this specific substitution pattern. nih.govresearchgate.netmdpi.com A more practical disconnection recognized by advanced tools would involve functional group interconversion on a pre-existing pyridine ring.

Table 3: Computationally-Assisted Retrosynthetic Pathway for this compound

| Step | Retrosynthetic Disconnection | Precursor Molecule | Forward Reaction / Transformation |

| 1 | C(O)-Cl bond (Functional Group Interconversion) | 3-Chloro-2-pyridinecarboxylic acid | Chlorination with SOCl₂ or (COCl)₂ |

| 2 | C-COOH bond (Functional Group Interconversion) | 3-Chloro-2-cyanopyridine | Hydrolysis of the nitrile group |

| 3 | C-CN and C-Cl bonds (Substitution/Sandmeyer) | 2-Amino-3-halopyridine or 3-Amino-2-chloropyridine | Diazotization followed by Sandmeyer reaction |

| 4 | Pyridine Ring Formation | Simpler acyclic precursors | Various pyridine synthesis strategies (e.g., Bohlmann-Rahtz) researchgate.net |

By leveraging these computational tools, chemists can rapidly evaluate multiple synthetic strategies, identify potential challenges, and design the most efficient and cost-effective route to this compound and its derivatives.

Spectroscopic Simulations for Understanding Molecular Interactions

Spectroscopic analysis, augmented by computational simulations, serves as a powerful tool for elucidating the intricate network of interactions that govern the behavior of molecules. For this compound, while direct spectroscopic simulation studies are scarce, a theoretical framework for understanding its molecular interactions can be constructed by examining research on analogous compounds.

Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting vibrational spectra (Infrared and Raman). These simulations provide insights into the vibrational modes of the molecule, which are sensitive to the electronic environment and intermolecular forces. For instance, a study on 2-chloro- and 3-chloropyridine (B48278) demonstrated that DFT calculations (B3LYP with 6-311++G(d,p) basis set) can produce vibrational frequencies that are in excellent agreement with experimental values. researchgate.net This suggests that a similar approach for this compound would likely yield accurate predictions of its vibrational spectrum.

The presence of the carbonyl chloride group and the chlorine atom on the pyridine ring is expected to significantly influence the molecule's vibrational frequencies and its potential for molecular interactions. The carbonyl stretching frequency, typically a strong band in the IR spectrum, would be of particular interest as its position is sensitive to electronic effects and hydrogen bonding.